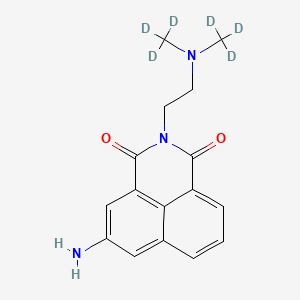

Amonafide-d6

Description

Overview of Naphthalimide Chemistry and its Biological Significance

The 1,8-naphthalimide (B145957) structure is a prominent heterocyclic scaffold characterized by a naphthalene (B1677914) ring system fused to a cyclic imide. bohrium.com This planar, π-conjugated system is notable for its chemical and thermal stability, high fluorescence quantum yields, and significant Stokes shifts. bohrium.comrsc.org A key feature of the naphthalimide core is the ease with which its structure can be modified, particularly at the imide nitrogen and the C-4 position of the naphthalene ring, allowing for the fine-tuning of its chemical, photophysical, and biological properties. rsc.orgresearchgate.net

These tunable properties have led to the extensive application of 1,8-naphthalimide derivatives across chemistry and biology. rsc.org They are utilized as high-performance dyes, components in organic light-emitting diodes (OLEDs), and fluorescent sensors for detecting metal ions and pH changes. bohrium.comrsc.org In the biological realm, their ability to intercalate into DNA, coupled with their excellent fluorescence, makes them exceptional tools for cell imaging and as molecular diagnostics. bohrium.comrsc.org Furthermore, the naphthalimide skeleton is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antitumor, antiviral, and enzyme inhibitory functions. bohrium.com The anticancer agent Amonafide (B1665376), for instance, is a naphthalimide derivative that functions as a DNA intercalator and a Topoisomerase II inhibitor. drugbank.comaacrjournals.org

| Property / Application | Description |

| Core Structure | Planar, aromatic 1,8-naphthalimide system. |

| Key Chemical Features | High thermal and chemical stability; readily undergoes structural modification. bohrium.com |

| Photophysical Properties | Strong fluorescence, high quantum yields, large Stokes shifts, photostability. rsc.orgresearchgate.net |

| Biological Activities | DNA intercalation, enzyme inhibition (e.g., Topoisomerase II), antitumor, and antiviral properties. bohrium.comdrugbank.com |

| Research Applications | Fluorescent probes for cell imaging, molecular diagnostics, chemosensors for ions. bohrium.comrsc.org |

The Role of Deuterium (B1214612) Isotopic Labeling in Contemporary Chemical and Pharmaceutical Research

Isotopic labeling involves the replacement of one or more atoms in a molecule with an isotope of that atom. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is of particular importance in pharmaceutical research. While chemically similar to hydrogen, deuterium possesses approximately twice the mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.

This fundamental difference gives rise to the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond. In drug development, this effect is exploited to strategically modify a drug's metabolic profile. acs.org By replacing hydrogen atoms at sites of metabolic oxidation, the rate of drug breakdown can be reduced, potentially improving its pharmacokinetic properties, such as half-life and bioavailability. acs.orgnih.gov

Beyond metabolic stabilization, deuterated compounds are indispensable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. acs.orgnih.gov Furthermore, they serve a critical role in analytical chemistry as internal standards for quantitative mass spectrometry, providing enhanced accuracy and sensitivity in complex biological samples. nih.gov

| Feature | Hydrogen (¹H) | Deuterium (²H) |

| Atomic Mass (approx.) | 1 amu | 2 amu |

| Stability | Stable | Stable (Non-radioactive) |

| Bond Strength (e.g., C-X) | Weaker | Stronger |

| Metabolic Cleavage Rate | Faster | Slower (Kinetic Isotope Effect) |

| Application of Deuterium Labeling | Purpose |

| ADME Studies | Tracing the metabolic fate and pathways of a drug. |

| Pharmacokinetic Modification | Improving drug stability and half-life by slowing metabolic degradation. acs.org |

| Internal Standards | Enhancing accuracy and precision in quantitative mass spectrometry assays. nih.govx-chemrx.com |

| Mechanistic Studies | Investigating reaction pathways and mechanisms. researchgate.net |

Contextualization of Amonafide-d6 within Deuterated Small Molecules for Research Applications

Amonafide is a 1,8-naphthalimide derivative that has been investigated as an antitumor agent due to its dual mechanism of action as a DNA intercalator and an inhibitor of Topoisomerase II, an enzyme critical for managing DNA topology. drugbank.comaacrjournals.orgnih.gov To better understand its behavior in biological systems, researchers utilize isotopically labeled versions, such as this compound.

This compound is a deuterated analogue of Amonafide where six hydrogen atoms have been replaced with deuterium. This labeling does not alter the fundamental biological mechanism of the parent compound but provides an essential analytical tool. Within the landscape of deuterated small molecules, this compound is primarily employed in research for two key purposes:

Metabolic Pathway Elucidation: It can be used in ADME studies to trace the fate of the Amonafide molecule, helping to identify and quantify its metabolites in preclinical models.

Internal Standard for Quantification: Its most common application is as a stable isotope-labeled internal standard (SIL-IS) for bioanalytical methods, typically involving liquid chromatography-mass spectrometry (LC-MS). By adding a known quantity of this compound to a biological sample (e.g., plasma or tissue), the concentration of the unlabeled Amonafide can be measured with high precision and accuracy, as the deuterated standard co-elutes and ionizes similarly to the analyte but is distinguishable by its higher mass. nih.gov

The use of this compound exemplifies the synergy between a biologically significant scaffold (naphthalimide) and a powerful investigational technique (deuterium labeling) to advance pharmaceutical research.

| Compound Feature | This compound |

| Molecular Formula | C₁₆H₁₁D₆N₃O₂ |

| Molecular Weight | 289.36 |

| Parent Compound | Amonafide |

| Primary Research Role | Stable Isotope-Labeled Internal Standard for quantitative mass spectrometry; tracer in metabolic studies. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPALIKSFLSVKIS-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Amonafide D6 in Mechanistic and Quantitative Biological Research

Application as an Internal Standard in Advanced Bioanalytical Methods

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative bioanalysis. Amonafide-d6, with its six deuterium (B1214612) atoms, provides a distinct mass shift from the unlabeled Amonafide (B1665376), making it an ideal internal standard for mass spectrometry-based assays.

Quantitative Mass Spectrometry-Based Assays for Amonafide and its Metabolites

This compound is instrumental in the accurate quantification of Amonafide and its metabolites in biological samples. vulcanchem.com In liquid chromatography-mass spectrometry (LC-MS) analysis, this compound co-elutes with the non-deuterated Amonafide, but is detected at a different mass-to-charge ratio (m/z). nih.gov This allows for precise and reliable quantification, as the internal standard experiences similar extraction recovery and ionization efficiency as the analyte of interest, correcting for variations in sample preparation and instrument response. vulcanchem.comnih.gov This is particularly crucial for tracking the metabolic conversion of Amonafide to its primary metabolites, such as N-Acetyl Amonafide. vulcanchem.com For this purpose, deuterated versions of the metabolites themselves, like N-Acetyl this compound and N'-Desmethyl Amonafide-d5, are also synthesized and used as standards. veeprho.comveeprho.com

Enhancement of Analytical Accuracy and Reliability in Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can interfere with the accurate measurement of drug concentrations. The use of this compound as an internal standard significantly enhances the accuracy and reliability of these measurements. vulcanchem.com Because this compound is chemically identical to Amonafide, it effectively compensates for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. vulcanchem.comveeprho.com This ensures that the measured concentration of Amonafide is a true reflection of its abundance in the sample, free from the confounding influences of the biological matrix. The distinct mass spectrum of this compound allows for clear discrimination from non-labeled analogs, further improving analytical precision. vulcanchem.com

Investigation of Reaction Mechanisms through Deuterium Isotope Effects

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). While direct studies detailing the KIE of this compound are not extensively published, the principle is a fundamental application of isotopically labeled compounds in mechanistic research. The deuterium labeling in this compound is specifically at the dimethylamino group. vulcanchem.com If the cleavage of a C-D bond were a rate-determining step in a metabolic reaction, the reaction would proceed more slowly for this compound than for Amonafide. Observing such a KIE would provide strong evidence for the specific mechanism of enzymatic action.

Elucidation of Biochemical Transformation Pathways Using Deuterated Probes

This compound is an invaluable tool for tracing the metabolic fate of Amonafide within a biological system. vulcanchem.com By administering this compound, researchers can use mass spectrometry to identify and track the formation of its metabolites with high precision. vulcanchem.com The deuterium label acts as a tag, allowing for the clear differentiation between the administered drug and its metabolic products. vulcanchem.com This is particularly important in understanding the N-acetylation pathway, which is a major route of Amonafide metabolism and is mediated by the N-acetyl transferase-2 (NAT2) enzyme. vulcanchem.comnih.gov The conversion of Amonafide to N-acetyl-amonafide can be readily followed, providing insights into the activity of the NAT2 enzyme and its influence on the drug's efficacy and potential toxicity. vulcanchem.com

Pharmacokinetic Profiling Enhancement through Deuteration

The pharmacokinetic properties of a drug—its absorption, distribution, metabolism, and excretion (ADME)—are critical to understanding its therapeutic window and potential for adverse effects. Deuteration of Amonafide to this compound provides a powerful method for enhancing the study of these parameters. vulcanchem.com

Assessment of Metabolic Stability and Biotransformation Kinetics

The use of deuterium-labeled compounds is a cornerstone of modern drug metabolism research, offering significant advantages in precision and clarity over non-labeled analogues. nih.gov this compound, a stable isotope-labeled version of the parent compound amonafide, serves as an invaluable tool for elucidating the intricate metabolic fate of the drug. vulcanchem.com Its primary application lies in its function as an internal standard for quantitative analysis, allowing for the accurate measurement of amonafide and its metabolites in complex biological matrices through techniques like mass spectrometry and liquid chromatography. vulcanchem.comveeprho.com The distinct mass shift provided by the six deuterium atoms enables clear differentiation between the administered compound and its biotransformation products, enhancing analytical reliability. vulcanchem.com

The substitution of hydrogen with deuterium can alter the rate of metabolic processes at the site of labeling, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, often leading to a slower rate of cleavage by metabolic enzymes. nih.govethernet.edu.et This property is leveraged in metabolic stability studies to identify the specific sites on a molecule that are most susceptible to metabolism, often referred to as "soft spots". nih.gov By comparing the metabolic profile of amonafide with that of this compound, researchers can gain insights into the rate-limiting steps of its biotransformation.

Detailed research has identified several key metabolic pathways for amonafide. The most significant of these is N-acetylation of the primary amino group, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2). jst.go.jp This pathway leads to the formation of N-acetylamonafide. Other observed biotransformations include N-demethylation and the formation of an N-oxide at the N,N-dimethylaminoethyl side chain. jst.go.jp this compound, and its corresponding acetylated metabolite standard, N-Acetyl this compound, are critical for precisely tracking and quantifying the flux through these competing pathways. vulcanchem.comveeprho.com

Table 1: Primary Metabolic Pathways of Amonafide

| Pathway | Metabolite | Key Enzyme |

|---|---|---|

| N-acetylation | N-acetylamonafide | N-acetyltransferase 2 (NAT2) |

| N-demethylation | N'-desmethyl amonafide | Cytochrome P450 (CYP) enzymes |

The use of this compound as an internal standard is crucial for the accurate pharmacokinetic modeling required to investigate such complex interactions. By enabling precise quantification of both amonafide and N-acetylamonafide over time, researchers can delineate the kinetic parameters of each metabolic step.

Table 2: Research Findings on Amonafide Biotransformation Kinetics

| Acetylator Phenotype | Key Observation | Implication for Biotransformation Kinetics |

|---|---|---|

| Fast Acetylators | Higher rate of N-acetylamonafide formation. nih.gov | The N-acetylation pathway is dominant. |

| Fast Acetylators | Lower total plasma clearance of amonafide. jst.go.jp | Suggests competition between amonafide and N-acetylamonafide for subsequent metabolic clearance by CYP enzymes. jst.go.jp |

Simulation experiments using human CYP1A2 template systems have further explored these metabolic interactions. These models suggest that both amonafide and N-acetylamonafide can inactivate CYP1A2, potentially explaining the reduced clearance observed in fast acetylators. jst.go.jp The ability to trace the deuterated label from this compound through to its various metabolites provides the high-resolution data necessary to validate and refine these predictive models, ultimately leading to a more complete understanding of the compound's metabolic stability and biotransformation kinetics.

Molecular and Cellular Research Paradigms Explored with Deuterated Amonafide Derivatives

In Vitro Mechanistic Investigations of DNA Intercalation and Topoisomerase II Inhibition

Amonafide (B1665376) is recognized as a DNA intercalating agent and a potent inhibitor of topoisomerase II (Topo II) rsc.orgnih.govrsc.orgpharmacompass.comselleckchem.comresearchgate.netchemsrc.comresearchgate.netnih.govapexbt.com. Its mechanism of action involves blocking the binding of Topo II to DNA, thereby inducing apoptotic signaling rsc.orgnih.govrsc.orgpharmacompass.comselleckchem.comchemsrc.comapexbt.com. This interference leads to the generation of protein-associated DNA cleavage, single-strand breaks (SSB), and DNA double-strand cleavage selleckchem.comchemsrc.comapexbt.com. In vitro studies have demonstrated that Amonafide's interaction with the DNA breakage-reunion activity of mammalian topoisomerase II stimulates DNA cleavage selleckchem.comnih.gov. Notably, Amonafide's inhibition of Topo II is ATP-insensitive, distinguishing it from other classical Topo II inhibitors selleckchem.comapexbt.com. Research into its DNA binding properties further supports its intercalative nature researchgate.netresearchgate.netman.poznan.pl. Deuterated analogues like Amonafide-d6 are instrumental in these investigations, allowing for precise quantitative analysis of Amonafide's binding affinity and its effects on enzyme activity through mass spectrometry-based assays.

Autophagic Cell Death Induction Studies in Glioblastoma Cell Models Using Prodrugs

Amonafide and its prodrugs have been explored for their therapeutic potential against glioblastoma rsc.orgnih.govrsc.orgrsc.orgresearchgate.netresearchgate.netacs.org. Prodrug strategies have been employed to enhance the targeted delivery and reduce the systemic toxicity of Amonafide. For instance, AcKLP, an enzyme-responsive prodrug designed for glioblastoma, has been shown to induce autophagic cell death in U87 glioblastoma cells rsc.orgnih.govrsc.orgresearchgate.net. Another study highlighted an H2S-responsive agent containing Amonafide that also modulated mitochondrial membrane potential and induced autophagy in U87MG glioblastoma cells acs.org. These findings underscore the role of autophagy modulation in the cell death pathways triggered by Amonafide-based therapeutics in glioblastoma models.

Analysis of Anticancer Potency and Cellular Pathways in Multidrug Resistance Contexts

Amonafide exhibits significant anticancer activity and retains efficacy even in the presence of multidrug resistance (MDR) mechanisms rsc.orgresearchgate.netnih.gov. Unlike many classical Topo II inhibitors, Amonafide is not affected by P-glycoprotein (Pgp)-mediated efflux, a common pathway for drug resistance selleckchem.comnih.gov. This characteristic makes it a promising candidate for overcoming MDR in various cancers, including leukemia nih.gov. Amonafide and its derivatives, such as numonafides (6-amino derivatives), have demonstrated similar cancer cell-selective growth inhibition and have been investigated across a range of cancer types, including breast cancer, ovarian cancer, prostate cancer, colorectal cancer, and liver hepatocellular carcinoma pharmacompass.comnih.govnih.gov. This compound, as a labeled compound, can be utilized in studies to quantitatively assess Amonafide's potency and its interaction with resistance pathways, aiding in the understanding of its broad-spectrum anticancer activity.

Impact on Cell Cycle Progression and DNA Damage Response Using Deuterated Probes

Amonafide has been shown to induce cell cycle arrest, predominantly at the G2/M phase, which is likely a consequence of DNA damage induced by its intercalation and Topo II inhibition man.poznan.plnih.govnih.gov. The compound's mechanism involves the generation of DNA strand breaks and DNA-protein cross-links selleckchem.comchemsrc.comapexbt.com. The cellular response to such DNA damage often involves markers like γ-H2AX, a well-established indicator of DNA double-strand breaks researchgate.net. Deuterated probes, such as this compound, are valuable in studying these DNA damage and repair pathways, enabling precise tracking and quantification of the compound's effects on cellular processes through sensitive analytical methods. Research has also linked Amonafide analogues to p53-deficient cell lines, suggesting the involvement of E2F1-dependent pathways in mediating DNA damage and cell cycle arrest researchgate.net.

Exploration of Metabolite Formation Pathways Using Isotopic Tracers

The metabolism of Amonafide involves its interaction with N-acetyltransferase 2 (NAT2), an enzyme that acetylates the compound's free arylamine group, potentially forming toxic metabolites nih.govnih.govdiva-portal.orggoogle.comresearchgate.net. This metabolic pathway plays a critical role in the drug's toxicity profile and pharmacokinetic variability. Isotopic tracers, such as deuterium-labeled compounds like this compound, are essential for elucidating these metabolite formation pathways researchgate.netveeprho.comgoogleapis.com. By employing this compound in analytical studies, researchers can accurately quantify Amonafide and its metabolites in biological matrices, thereby gaining critical insights into its metabolic fate and the influence of enzymatic activity on its therapeutic efficacy and safety.

N-Acetyltransferase 2 (NAT2) Activity and Deuterated Substrates

The polymorphic nature of NAT2, which leads to distinct acetylator phenotypes (rapid, intermediate, and slow), significantly impacts Amonafide's metabolism and associated toxicity nih.govdiva-portal.orggoogle.comresearchgate.netmedpath.commdpi.com. Individuals with slow NAT2 acetylator phenotypes may experience higher toxicity due to the slower clearance of Amonafide or its metabolites nih.govdiva-portal.orgmedpath.commdpi.com. This compound serves as a valuable deuterated substrate in studies aimed at characterizing NAT2 activity and specificity diva-portal.orgresearchgate.netveeprho.com. These studies utilize this compound in enzyme assays and pharmacokinetic analyses to precisely measure enzyme kinetics and understand how different NAT2 genotypes influence drug metabolism, contributing to personalized medicine approaches.

Compound Name List:

Amonafide

this compound

Numonafides

AcKLP

SNF

Theoretical and Computational Chemistry Approaches in Deuterated Compound Research

Quantum Mechanical Calculations for Carbon-Deuterium Bond Stability

Quantum Mechanical (QM) calculations are fundamental in elucidating the intrinsic stability of chemical bonds, including the carbon-deuterium (C-D) bond. These methods, such as Density Functional Theory (DFT), provide insights into bond dissociation energies (BDEs) and vibrational frequencies.

The difference in stability between C-H and C-D bonds arises primarily from the zero-point energy (ZPE) . Deuterium (B1214612), being twice as massive as protium (B1232500) (¹H), exhibits lower vibrational frequencies for the same bond wikipedia.orglibretexts.org. This lower vibrational frequency translates to a lower ZPE for the C-D bond compared to the C-H bond libretexts.org. Consequently, the C-D bond is intrinsically stronger and possesses a higher BDE by approximately 0.02–0.05 eV (or 1.2–1.5 kcal/mol) nih.govquora.com. This enhanced stability means that more energy is required to break a C-D bond homolytically or heterolytically wikipedia.orglibretexts.org.

QM calculations can accurately predict these differences, providing quantitative data on BDEs and vibrational spectra. These parameters are crucial for predicting how deuteration might influence a molecule's susceptibility to metabolic degradation, particularly at sites where enzymatic cleavage of C-H bonds occurs.

Table 1: Comparative Bond Properties (Illustrative)

| Bond Type | Approximate Bond Dissociation Energy (kcal/mol) | Relative Vibrational Frequency | Zero-Point Energy (ZPE) |

| C-H | 90-100 | Higher | Higher |

| C-D | 92-102 | Lower | Lower |

Note: Values are approximate and depend on the specific chemical environment.

Molecular Dynamics Simulations for Understanding Deuteration Effects on Molecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into how deuteration can influence molecular interactions, conformational dynamics, and solvation properties. By simulating the movement of atoms and molecules in a system, MD can reveal subtle effects that may not be apparent from static QM calculations.

Deuteration can subtly alter a molecule's interaction profile. While the primary impact is on bond strength, MD simulations can explore how these changes influence:

Conformational Landscape: Deuteration might slightly alter the vibrational amplitudes and flexibility of a molecule, potentially leading to subtle shifts in preferred conformations.

Solvation Shells: The interaction of a deuterated molecule with surrounding solvent molecules can be affected. Changes in vibrational modes and van der Waals interactions can influence the structure and dynamics of the hydration shell researchgate.netacs.org.

These simulations are vital for understanding the dynamic interplay between a deuterated molecule and its environment, whether it be solvent, membranes, or protein binding pockets.

Computational Modeling of Enzyme-Substrate Interactions with Deuterated Analogs

A primary application of deuteration in drug design is to enhance metabolic stability by leveraging the Kinetic Isotope Effect (KIE) wikipedia.orgnih.gov. Computational modeling plays a critical role in predicting and understanding how deuteration affects enzyme-substrate interactions, particularly at the site of metabolic transformation.

Kinetic Isotope Effect (KIE): When a C-H bond that is cleaved during an enzymatic reaction is replaced by a C-D bond, the reaction rate often decreases. This phenomenon is quantified by the KIE, typically expressed as kH/kD. A KIE greater than 1 indicates that the reaction proceeds faster with hydrogen than with deuterium, a "normal" KIE. This effect arises from the difference in ZPE and vibrational frequencies between C-H and C-D bonds at the transition state of the reaction wikipedia.orglibretexts.org.

Computational Approaches:

QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid method is widely used to model enzyme active sites. QM describes the reactive center (the substrate and key enzyme residues), while MM handles the surrounding protein and solvent. This allows for accurate calculation of transition states and reaction barriers.

Transition State Theory: Computational methods can model the transition state structure, identifying the geometry and electronic distribution at the point of highest energy during the reaction. By comparing the transition states of the deuterated and non-deuterated substrates, computational chemists can predict the magnitude of the KIE annualreviews.orgnih.govnih.gov.

Predicting Metabolic Stability: By identifying metabolically labile C-H bonds in Amonafide (B1665376) and modeling their enzymatic cleavage, computational approaches can predict how deuterating these specific positions would alter the reaction rate. A significant predicted KIE suggests that deuteration would confer increased metabolic stability. For example, studies on other drugs have shown that deuteration at a site of CYP450-mediated oxidation can lead to KIEs ranging from 3 to 10 or higher wikipedia.orgnih.gov.

Table 2: Illustrative KIE Prediction for Deuterated Analogs

| Reaction Step | Substrate Type | Predicted KIE (kH/kD) | Implication for Metabolic Stability |

| CYP450-mediated Oxidation | Non-deuterated | 1.0 | Baseline |

| CYP450-mediated Oxidation | Deuterated | 4.5 | Increased stability |

| Hydroxylation | Non-deuterated | 1.0 | Baseline |

| Hydroxylation | Deuterated | 6.2 | Increased stability |

Note: KIE values are illustrative and depend on the specific enzyme and substrate.

Computational modeling of enzyme-substrate interactions with deuterated analogs like Amonafide-d6 is essential for rational drug design, guiding the selection of deuteration sites to maximize therapeutic benefits by improving metabolic profiles.

Future Directions and Emerging Research Avenues for Amonafide D6 and Deuterated Naphthalimides

Advancements in Targeted Drug Delivery Systems Utilizing Deuterated Prodrugs

Deuterium (B1214612) labeling offers a promising avenue for enhancing the efficacy and safety of drug delivery systems. By altering metabolic pathways and improving drug stability, deuterated prodrugs could be designed for more controlled release and targeted accumulation at disease sites. While specific research on Amonafide-d6 in this context is nascent, the broader application of deuterium in drug delivery suggests potential benefits. Deuterium's kinetic isotope effect (KIE) can lead to slower metabolism, thereby increasing drug exposure and potentially reducing the required dosage for therapeutic effect dovepress.comnih.gov. This principle could be applied to create this compound prodrugs that are specifically activated within the tumor microenvironment, minimizing systemic exposure and off-target effects. Research into deuterated probes for tracking drug uptake and metabolism also highlights the potential for visualizing and optimizing drug delivery strategies europa.eu.

Development of Novel Deuterated Antineoplastic Agents with Enhanced Therapeutic Indices

The inherent properties of deuterium, particularly the kinetic isotope effect (KIE), can be leveraged to develop novel antineoplastic agents with improved therapeutic indices dovepress.comnih.gov. The C-D bond is stronger and more stable than the C-H bond, leading to slower metabolic breakdown, particularly in cytochrome P450-mediated pathways portico.org. This can result in increased drug half-life, reduced dosing frequency, and potentially lower toxicity. For this compound, this could translate to enhanced antitumor efficacy at reduced doses or an improved safety profile compared to its non-deuterated counterpart. For instance, deuterated analogs of existing drugs have shown increased drug concentrations and better antitumor effects in vivo dovepress.com. Studies on other naphthalimide derivatives have also shown that modifications can lead to improved antiproliferative activity and reduced toxicity mdpi.comnih.govmdpi.comfrontiersin.orgnih.gov. The development of this compound could follow similar strategies, aiming to optimize its pharmacokinetic and pharmacodynamic properties for superior cancer treatment.

Integration of Deuterated Probes in Multi-Omics Approaches for Systems Biology

Deuterium labeling is a valuable tool for tracing metabolic pathways and understanding complex biological systems, making it highly relevant for multi-omics approaches in systems biology researchgate.netnih.govfrontiersin.orgbiorxiv.org. Deuterated compounds can serve as probes to track the fate of molecules within cells and tissues, providing insights into metabolic flux, drug distribution, and cellular responses at a systems level europa.eunih.gov. For this compound, this could involve using it as a labeled probe to investigate its own metabolic fate, its interaction with cellular targets, or its influence on broader cellular pathways. The ability to track deuterium-labeled molecules using techniques like mass spectrometry or NMR allows for precise quantification and detailed mechanistic studies musechem.comacs.org. Furthermore, the unique spectroscopic properties of deuterium can be utilized in advanced imaging techniques, potentially enabling the visualization of drug uptake and metabolism in real-time within living cells without genetic engineering europa.eu.

Exploration of Deuteration in Modulating Drug-Target Selectivity

The subtle changes introduced by deuterium substitution can significantly influence drug-target interactions, potentially modulating selectivity and efficacy nih.govplos.orgnih.govirb.hrmdpi.com. While the primary application of deuterium has been to improve metabolic stability, research indicates that deuteration can also alter binding affinities and hydrogen bonding interactions with biological targets nih.govplos.orgnih.govirb.hrmdpi.com. The Ubbelohde effect, where deuteration alters the strength of hydrogen bonds, can lead to changes in binding affinity that are ligand-specific plos.orgnih.govmdpi.com. For this compound, this implies that deuteration might not only enhance its metabolic profile but also fine-tune its interaction with its molecular targets, such as topoisomerase II, or influence off-target binding. Understanding these effects through computational modeling and experimental binding studies could lead to the design of this compound analogs with improved target selectivity, thereby enhancing therapeutic effectiveness and reducing unintended side effects.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Amonafide-d6 in preclinical studies?

this compound, a deuterated analog of the topoisomerase II inhibitor Amonafide, requires rigorous synthesis protocols to ensure isotopic purity (>98% deuterium incorporation). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>2</sup>H-NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Researchers must account for deuterium isotope effects on solubility and reaction kinetics during synthesis, which may alter yields compared to non-deuterated analogs .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC-UV or LC-MS/MS analysis to monitor deuterium loss or structural breakdown. Data should include degradation kinetics (e.g., Arrhenius plots) and comparative stability against non-deuterated Amonafide .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., this compound itself) is preferred for minimizing matrix effects. Calibration curves should span 3–4 orders of magnitude, with validation parameters (precision, accuracy, recovery) adhering to ICH M10 guidelines. Isotope dilution methods are critical for correcting ion suppression/enhancement in complex samples like plasma .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to the parent compound?

Deuterium substitution can alter metabolic pathways (e.g., cytochrome P450-mediated oxidation) and half-life. Comparative PK/PD studies should use crossover designs in animal models, with non-compartmental analysis (NCA) to calculate AUC, Cmax, and clearance. Advanced modeling (e.g., physiologically based pharmacokinetic [PBPK] simulations) can isolate isotope-specific effects on distribution and metabolism .

Q. What experimental strategies resolve contradictions in this compound’s reported cytotoxicity across cell lines?

Discrepancies may arise from cell-specific variability in topoisomerase II expression or efflux pump activity (e.g., P-glycoprotein). Researchers should:

Q. How can isotopic labeling of this compound enhance mechanistic studies of DNA intercalation?

Deuterium’s neutron scattering properties enable neutron reflectometry to map drug-DNA binding dynamics at sub-angstrom resolution. Pair this with molecular dynamics (MD) simulations to compare binding free energies (ΔG) between deuterated and non-deuterated forms. Data should be contextualized with SPR (surface plasmon resonance) kinetics (kon/koff) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound in vivo?

Use mixed-effects models to account for inter-animal variability in toxicity studies. Kaplan-Meier survival analysis with log-rank tests can compare treatment groups, while benchmark dose (BMD) modeling identifies NOAEL (no observed adverse effect level). Include covariates like body weight and organ histopathology scores .

Data Analysis and Reporting

Q. How should researchers address discrepancies in this compound’s reported metabolite profiles across studies?

Conduct meta-analyses of existing LC-MS/MS datasets to identify consensus metabolites (e.g., hydroxylated or glucuronidated forms). Use fragmentation patterns (MS/MS) and retention time alignment for cross-study validation. Report unresolved contradictions as limitations, emphasizing analytical variability (e.g., column chemistry, ionization sources) .

Q. What are best practices for presenting isotopic purity data in this compound studies?

Include a dedicated table with:

- Batch-specific deuterium incorporation rates (mean ± SD).

- QC results from orthogonal methods (e.g., NMR vs. HRMS).

- Stability data under long-term storage conditions. Follow journal-specific formatting guidelines (e.g., Roman numeral table labels, footnotes for outliers) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.